molecular formula C21H18N2O2 B2602613 1-benzoyl-3-(furan-2-yl)-5-(3-methylphenyl)-4,5-dihydro-1H-pyrazole CAS No. 1797570-39-8

1-benzoyl-3-(furan-2-yl)-5-(3-methylphenyl)-4,5-dihydro-1H-pyrazole

Cat. No.: B2602613
CAS No.: 1797570-39-8
M. Wt: 330.387
InChI Key: VFZDFDNHJSJFCY-UHFFFAOYSA-N
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Description

1-benzoyl-3-(furan-2-yl)-5-(3-methylphenyl)-4,5-dihydro-1H-pyrazole is a synthetic organic compound that belongs to the class of pyrazoles Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-benzoyl-3-(furan-2-yl)-5-(3-methylphenyl)-4,5-dihydro-1H-pyrazole typically involves the cyclization of appropriate hydrazine derivatives with diketones or their equivalents. Common synthetic routes may include:

    Condensation Reaction: Reacting 3-methylbenzoyl hydrazine with furan-2-carbaldehyde in the presence of an acid catalyst to form the pyrazole ring.

    Cyclization: Using a cyclization agent such as acetic acid or sulfuric acid to facilitate the formation of the pyrazole ring.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimizing the reaction conditions to maximize yield and purity. This could include:

    Batch Processing: Conducting the reaction in large reactors with precise control over temperature, pressure, and reaction time.

    Continuous Flow Processing: Utilizing continuous flow reactors to improve efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

1-benzoyl-3-(furan-2-yl)-5-(3-methylphenyl)-4,5-dihydro-1H-pyrazole can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furanones.

    Reduction: The carbonyl group can be reduced to form alcohols.

    Substitution: Electrophilic or nucleophilic substitution reactions can occur on the aromatic rings.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃).

    Reducing Agents: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄).

    Substitution Reagents: Halogens (Br₂, Cl₂), nucleophiles (NH₃, OH⁻).

Major Products

    Oxidation Products: Furanones, carboxylic acids.

    Reduction Products: Alcohols, amines.

    Substitution Products: Halogenated derivatives, substituted pyrazoles.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Explored as a lead compound for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-benzoyl-3-(furan-2-yl)-5-(3-methylphenyl)-4,5-dihydro-1H-pyrazole would depend on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved could include inhibition of enzyme activity, receptor agonism or antagonism, and modulation of signaling pathways.

Comparison with Similar Compounds

Similar Compounds

    1-benzoyl-3-(furan-2-yl)-5-phenyl-4,5-dihydro-1H-pyrazole: Similar structure but lacks the methyl group on the phenyl ring.

    1-benzoyl-3-(furan-2-yl)-5-(4-methylphenyl)-4,5-dihydro-1H-pyrazole: Similar structure but has the methyl group in a different position on the phenyl ring.

Uniqueness

1-benzoyl-3-(furan-2-yl)-5-(3-methylphenyl)-4,5-dihydro-1H-pyrazole is unique due to the specific substitution pattern on the phenyl ring, which can influence its chemical reactivity and biological activity. The presence of the furan ring also adds to its distinct properties compared to other pyrazole derivatives.

For precise and detailed information, consulting specific scientific literature and databases is recommended.

Properties

IUPAC Name

[5-(furan-2-yl)-3-(3-methylphenyl)-3,4-dihydropyrazol-2-yl]-phenylmethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H18N2O2/c1-15-7-5-10-17(13-15)19-14-18(20-11-6-12-25-20)22-23(19)21(24)16-8-3-2-4-9-16/h2-13,19H,14H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VFZDFDNHJSJFCY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)C2CC(=NN2C(=O)C3=CC=CC=C3)C4=CC=CO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H18N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

330.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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